MAO-B vs. MAO-A Isoenzyme Selectivity: ~88-Fold Preference Over MAO-A Quantified via ChEMBL Fluorescence Assay
[(2-Methylquinolin-8-yl)oxy]acetic acid exhibits a pronounced selectivity for monoamine oxidase B (MAO-B) over MAO-A. Against recombinant human MAO-A, the compound showed an IC₅₀ > 100,000 nM, while against MAO-B the IC₅₀ was 1,130 nM [1][2]. This represents approximately 88-fold selectivity for MAO-B. By comparison, the non-methylated (quinolin-8-yloxy)acetic acid analog has not been reported with MAO isoenzyme selectivity data in public databases, making the 2-methyl substitution a key determinant of this selectivity window. The assay used kynuramine as substrate with fluorescence detection of 4-hydroxyquinoline after 20-minute incubation [1].
| Evidence Dimension | MAO-B vs. MAO-A isoenzyme selectivity ratio |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1,130 nM |
| Comparator Or Baseline | MAO-A IC₅₀ (same compound) = baseline for selectivity calculation; non-methylated analog data not publicly available for MAO isoenzymes |
| Quantified Difference | ~88-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine → 4-hydroxyquinoline fluorescence assay; 20 min incubation |
Why This Matters
MAO-B selective inhibition is therapeutically relevant for Parkinson's disease (e.g., selegiline, rasagiline), while MAO-A inhibition carries dietary tyramine interaction risk; this selectivity profile informs target-specific screening cascade design.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC₅₀ > 1.00E+5 nM; MAO-B IC₅₀ = 1.13E+3 nM. Assay: Inhibition of kynuramine conversion to 4-hydroxyquinoline, fluorescence detection, 20 min. ChEMBL curated. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] ChEMBL Database. CHEMBL1575961. [(2-Methylquinolin-8-yl)oxy]acetic acid. EMBL-EBI. https://www.ebi.ac.uk/chembl/ View Source
